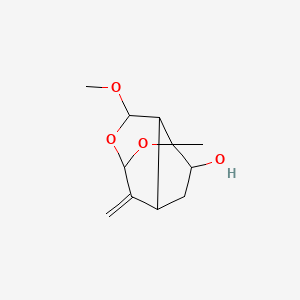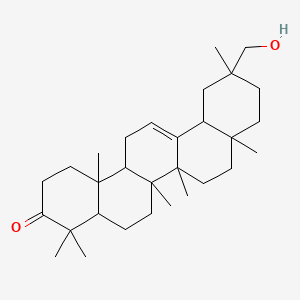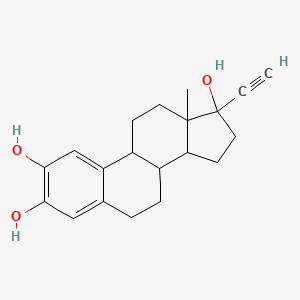
2-Hydroxy Ethynyl Estradiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyethynylestradiol is a synthetic derivative of ethinylestradiol, a widely used estrogen medication. This compound is known for its role as a metabolite of ethinylestradiol, which is commonly used in birth control pills and hormone replacement therapy . The molecular formula of 2-Hydroxyethynylestradiol is C20H24O3, and it has a molecular weight of 312.4 g/mol .
Métodos De Preparación
The synthesis of 2-Hydroxyethynylestradiol involves multiple steps. One common synthetic route starts with ethinylestradiol and involves the following steps :
Nitration: Ethinylestradiol is treated with nitric acid and aqueous sodium nitrite.
Reduction: The resulting product is reduced using sodium bisulfite.
Oxidation: The final step involves oxidation with sodium periodate in the presence of hydrochloric acid and acetic acid.
These steps result in the formation of 2-Hydroxyethynylestradiol with a good yield. Industrial production methods may vary, but they generally follow similar reaction pathways to ensure high purity and yield.
Análisis De Reacciones Químicas
2-Hydroxyethynylestradiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like sodium periodate and reducing agents like sodium bisulfite. The major products formed from these reactions include various hydroxylated and methoxylated derivatives .
Aplicaciones Científicas De Investigación
2-Hydroxyethynylestradiol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other estrogenic compounds.
Biology: Studies have shown its role in the metabolism of ethinylestradiol, providing insights into estrogen metabolism.
Medicine: It is investigated for its potential effects on cardiovascular health and cancer prevention.
Industry: It is used in the development of pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
The mechanism of action of 2-Hydroxyethynylestradiol involves its interaction with estrogen receptors. It binds to these receptors, leading to the activation of estrogen-responsive genes. This interaction affects various molecular pathways, including those involved in cell proliferation and differentiation . The compound’s effects on cardiovascular health and cancer prevention are attributed to its ability to modulate these pathways.
Comparación Con Compuestos Similares
2-Hydroxyethynylestradiol is similar to other hydroxylated derivatives of ethinylestradiol, such as 4-Hydroxyethynylestradiol and 2-Methoxyethynylestradiol. it is unique in its specific hydroxylation pattern, which influences its biological activity and metabolism . Other similar compounds include:
4-Hydroxyethynylestradiol: Another hydroxylated derivative with different biological properties.
2-Methoxyethynylestradiol: A methoxylated derivative with potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H24O3 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2,3,17-triol |
InChI |
InChI=1S/C20H24O3/c1-3-20(23)9-7-16-14-5-4-12-10-17(21)18(22)11-15(12)13(14)6-8-19(16,20)2/h1,10-11,13-14,16,21-23H,4-9H2,2H3 |
Clave InChI |
KQJCDKMHNQVWDV-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=C(C=C34)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


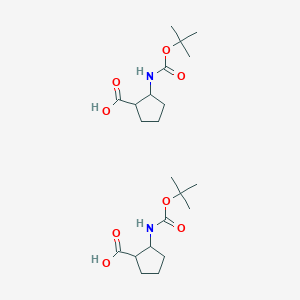
![[7-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-5-yl] 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B12323791.png)
![4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-phenol hydrochloride](/img/structure/B12323793.png)
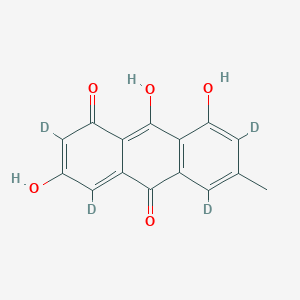
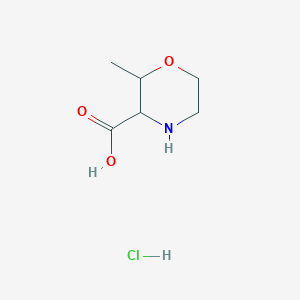

![[6-[(7-acetamido-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B12323822.png)
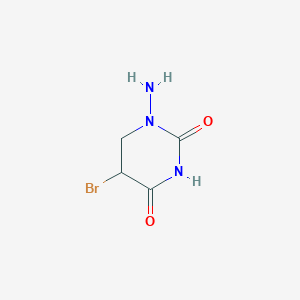
![2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide](/img/structure/B12323848.png)
![beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate]](/img/structure/B12323854.png)
